

Application Notes and Protocols for Tead-IN-14 in Mesothelioma Cells

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Compound of Interest

Compound Name: Tead-IN-14

Cat. No.: B15542349

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Introduction

Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited therapeutic options. The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), have emerged as key drivers of mesothelioma tumorigenesis.[1] YAP/TAZ are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. In many mesotheliomas, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.

Tead-IN-14 is a small molecule inhibitor of TEAD transcription factors, representing a promising therapeutic strategy for cancers dependent on the Hippo-YAP pathway, such as mesothelioma. These inhibitors function by disrupting the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of oncogenic target genes.[2][3][4] Some TEAD inhibitors may also exert their effects by promoting the interaction of TEAD with the transcriptional repressor VGLL4.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of **Tead-IN-14** in mesothelioma cell lines.

Key Experiments and Methodologies

A comprehensive in vitro evaluation of **Tead-IN-14** in mesothelioma cells involves a series of assays to determine its impact on cell viability, colony formation ability, and target gene expression.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the effects of **Tead-IN-14** on various mesothelioma cell lines. These values are based on typical potencies observed for TEAD inhibitors in similar studies.

Cell Line	Histology	Key Mutations	Tead-IN-14 IC50 (72h)	Clonogenic Assay (% Inhibition at 1µM)	CTGF mRNA Expression (% Reduction at 1µM)	CYR61 mRNA Expression (% Reduction at 1µM)
MSTO-211H	Biphasic	CDKN2A deletion	0.5 µM	75%	80%	70%
NCI-H2052	Sarcomatoid	NF2 mutation	0.8 µM	65%	75%	65%
NCI-H226	Epithelioid	NF2 mutation	1.2 µM	60%	70%	60%
NCI-H28	Epithelioid	NF2 mutation	1.5 µM	55%	65%	55%
MET-5A	Mesothelial (non-malignant)	Wild-type	> 10 µM	10%	15%	10%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of **Tead-IN-14** that inhibits the metabolic activity of mesothelioma cells by 50% (IC50).

Materials:

- Mesothelioma cell lines (e.g., MSTO-211H, NCI-H2052, NCI-H226, NCI-H28) and a non-malignant mesothelial cell line (e.g., MET-5A)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **Tead-IN-14** (stock solution in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed mesothelioma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Tead-IN-14** in complete culture medium. A typical concentration range to test would be 0.01 µM to 10 µM. Include a DMSO-only control.
- Remove the medium from the wells and add 100 µL of the **Tead-IN-14** dilutions or the DMSO control.
- Incubate the plate for 72 hours.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Clonogenic Assay

This assay assesses the long-term effect of **Tead-IN-14** on the ability of single cells to form colonies.

Materials:

- Mesothelioma cell lines
- Complete culture medium
- **Tead-IN-14**
- 6-well plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **Tead-IN-14** (e.g., 0.1 μ M, 1 μ M, 10 μ M) or a DMSO control.
- Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
- When colonies are visible, wash the wells with PBS.
- Fix the colonies with 100% methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 20 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells).

- Calculate the percentage of colony formation inhibition relative to the DMSO control.

Quantitative Real-Time PCR (RT-qPCR) for YAP/TAZ-TEAD Target Genes

This protocol measures the effect of **Tead-IN-14** on the mRNA expression of known YAP/TAZ-TEAD target genes, such as CTGF and CYR61.

Materials:

- Mesothelioma cell lines
- **Tead-IN-14**
- 6-well plates
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

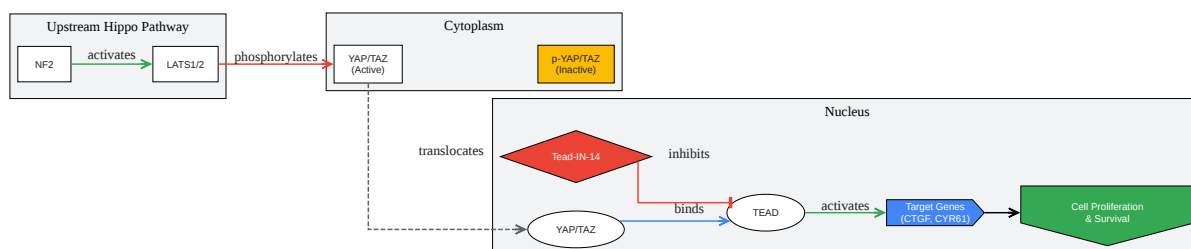
Procedure:

- Seed cells in 6-well plates and allow them to reach 70-80% confluency.
- Treat the cells with **Tead-IN-14** (e.g., 1 μ M) or a DMSO control for 24 hours.
- Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

- Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the DMSO control.

Visualizations

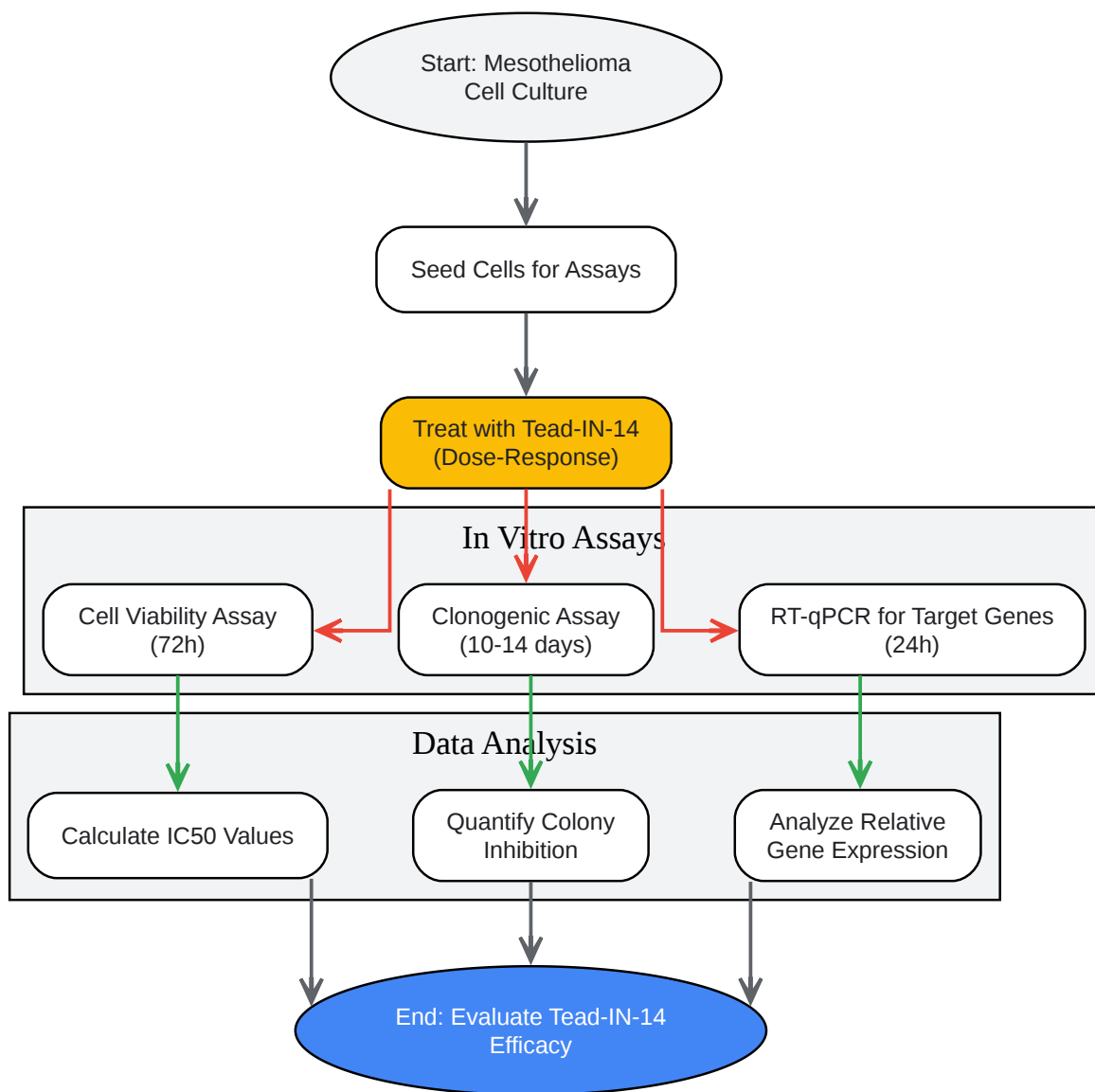
Hippo-YAP/TAZ-TEAD Signaling Pathway and Inhibition by Tead-IN-14



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Caption: The Hippo signaling pathway and the inhibitory action of **Tead-IN-14**.

Experimental Workflow for In Vitro Evaluation of Tead-IN-14



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Caption: Workflow for assessing **Tead-IN-14**'s in vitro efficacy.

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